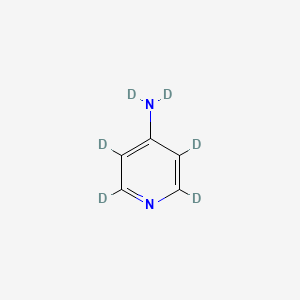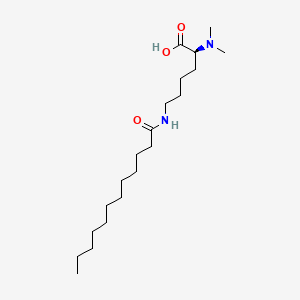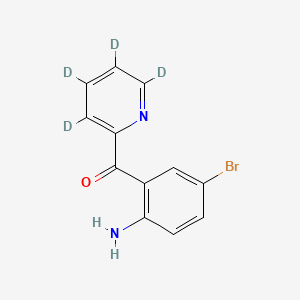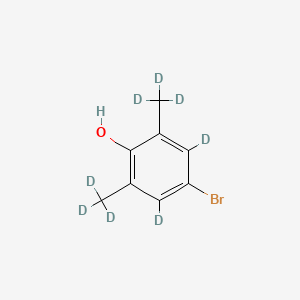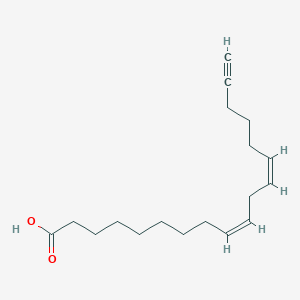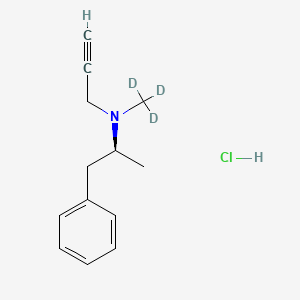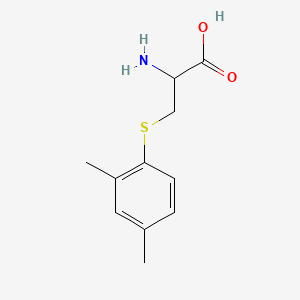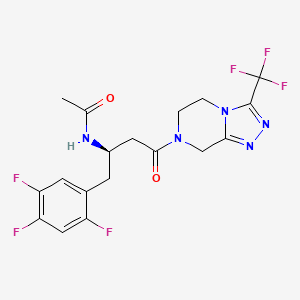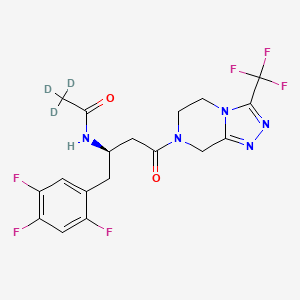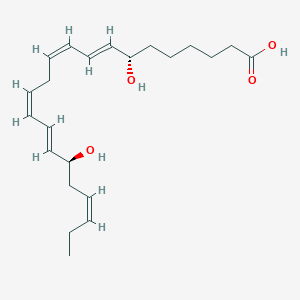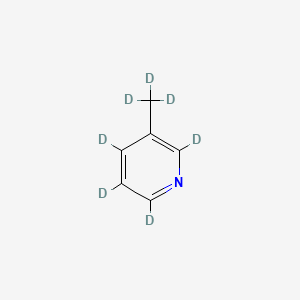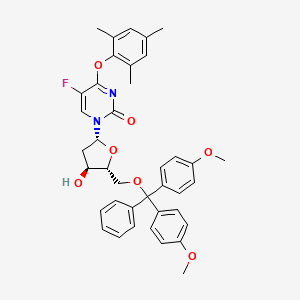
5'-O-(Dimethoxytrityl)-5-fluoro-O4-(2,4,6-trimethylphenyl)-2'-deoxyuridine
カタログ番号 B588051
CAS番号:
141120-64-1
分子量: 666.746
InChIキー: NMFFSMYLAOGYMI-BMPTZRATSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “5’-O-(Dimethoxytrityl)-5-fluoro-O4-(2,4,6-trimethylphenyl)-2’-deoxyuridine” is a chemically modified nucleoside. It is characterized by the presence of a dimethoxytrityl (DMTr) group, a fluorine atom, and a trimethylphenyl group . The DMTr group is a standard protecting group for the 5’-hydroxy function in oligonucleotide synthesis .
Synthesis Analysis
The synthesis of this compound involves the protection of the 5’-hydroxy function of the nucleoside, which is a mandatory step in all methods of oligonucleotide synthesis . The DMTr group has proven its value in automated solid-phase deoxyribooligonucleotide synthesis . The 2,4,6-trimethylphenyl (TMP) protected 2’-OMe-U derivative is a convertible nucleoside and reaction with ammonia leads to the 5-fluoro-dC analogue .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a dimethoxytrityl (DMTr) group, a fluorine atom, and a trimethylphenyl group . The DMTr group is attached to the 5’-hydroxy function of the nucleoside .Chemical Reactions Analysis
The chemical reactions involving this compound are primarily related to its role in oligonucleotide synthesis. The DMTr group is used as a protecting group for the 5’-hydroxy function and can be removed under specific conditions . The TMP protected 2’-OMe-U derivative can react with ammonia to yield the 5-fluoro-dC analogue .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are largely determined by its molecular structure. The presence of the DMTr group, a fluorine atom, and a trimethylphenyl group contribute to its reactivity and stability .将来の方向性
特性
IUPAC Name |
1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-fluoro-4-(2,4,6-trimethylphenoxy)pyrimidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H39FN2O7/c1-24-19-25(2)36(26(3)20-24)49-37-32(40)22-42(38(44)41-37)35-21-33(43)34(48-35)23-47-39(27-9-7-6-8-10-27,28-11-15-30(45-4)16-12-28)29-13-17-31(46-5)18-14-29/h6-20,22,33-35,43H,21,23H2,1-5H3/t33-,34+,35+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMFFSMYLAOGYMI-BMPTZRATSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OC2=NC(=O)N(C=C2F)C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)OC2=NC(=O)N(C=C2F)[C@H]3C[C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H39FN2O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
666.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5'-O-(Dimethoxytrityl)-5-fluoro-O4-(2,4,6-trimethylphenyl)-2'-deoxyuridine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
4-Aminopyridine-d6
45498-20-2
N2,N2-Dimethyl-N6-(1-oxododecyl)-L-lysine
38079-57-1
2-(2-Amino-5-bromobenzoyl)pyridine-d4
1246820-98-3
4-Bromo-2,6-dimethylphenol-d8
1142096-13-6

